molecular formula C18H19ClN2O5S B4571655 methyl 4-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

methyl 4-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Cat. No.: B4571655
M. Wt: 410.9 g/mol
InChI Key: OEQDDLAOXVCLIA-UHFFFAOYSA-N
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Description

Methyl 4-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a useful research compound. Its molecular formula is C18H19ClN2O5S and its molecular weight is 410.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.0703206 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Intermediate Applications

Synthesis of Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate : This compound is an important intermediate of Tianeptine, showcasing its role in the synthesis of therapeutic agents. Starting with 4-Amino-methylbenzene-2-sulfonic acid, the compound is prepared through a sequence of reactions, highlighting its industrial relevance due to higher yield and lower cost, making it more suitable for large-scale production (Yang Jian-she, 2009).

Chemical Structure and Reactivity

Methyl 5-chloro-2-{[(trifluoro­methyl)­sulfonyl]amino}benzoate : Known as amidoflumet, this novel acaricide illustrates the structural implications on reactivity and potential applications in pest control. The compound's structure, characterized by orientations of side chains and intra­molecular hydrogen bonding, offers insights into its efficacy as an acaricide (Masaharu Kimura & S. Hourai, 2005).

Process Optimization in Chemical Synthesis

Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate : As an intermediate of sulpiride, this compound's synthesis from salicylic acid demonstrates the importance of optimizing reaction conditions to improve yield and efficiency. This research is relevant for pharmaceutical manufacturing and highlights methodological advancements in chemical synthesis (W. Xu, C. Guo, Tao Li, & Si-Quan Liu, 2018).

Novel Applications in Material Science

Novel Sulfonated Thin-Film Composite Nanofiltration Membranes : The synthesis of novel sulfonated aromatic diamine monomers for thin-film composite (TFC) nanofiltration membranes demonstrates a direct application in water treatment and dye solution processing. These membranes, enhanced by sulfonated aromatic diamine monomers, show improved water flux and dye rejection capabilities, underlying the compound's utility in environmental engineering (Yang Liu et al., 2012).

Properties

IUPAC Name

methyl 4-[[2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-12-4-9-15(10-16(12)19)21(27(3,24)25)11-17(22)20-14-7-5-13(6-8-14)18(23)26-2/h4-10H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQDDLAOXVCLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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